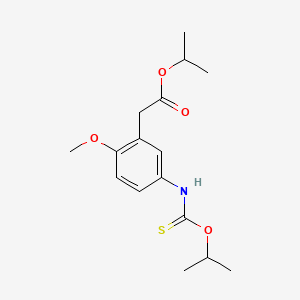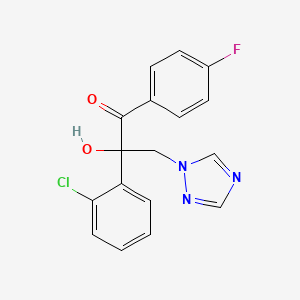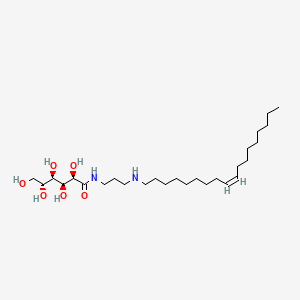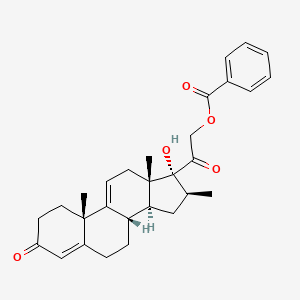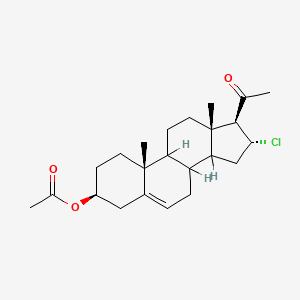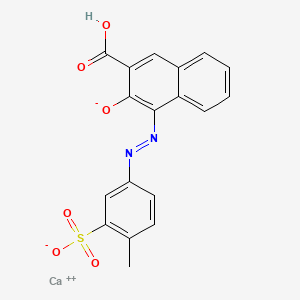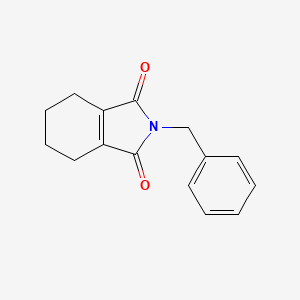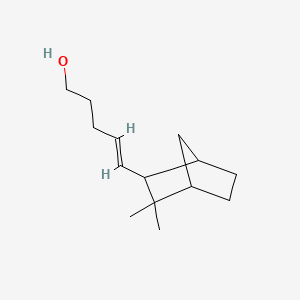
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is a complex organic compound characterized by a bicyclic structure with a dimethyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol typically involves the reaction of a bicyclic precursor with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent to introduce the penten-1-ol moiety to the bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 4-[(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl]-2-methylcyclohexanone
Uniqueness
5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is unique due to its specific structural features, including the combination of a bicyclic core with a penten-1-ol moiety
Propriétés
Numéro CAS |
93892-55-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h4,6,11-13,15H,3,5,7-10H2,1-2H3/b6-4+ |
Clé InChI |
SXNZUJXNSWYPAS-GQCTYLIASA-N |
SMILES isomérique |
CC1(C2CCC(C2)C1/C=C/CCCO)C |
SMILES canonique |
CC1(C2CCC(C2)C1C=CCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
